Daltroban
Overview
Description
It was originally developed by Boehringer Mannheim in the mid-1980s and later licensed to Smith Kline Beecham for further development as an antithrombotic agent . Daltroban has been studied for its potential protective effects in reperfusion injury and its ability to increase intracellular calcium in vascular smooth muscle cells .
Preparation Methods
Daltroban is synthesized in three steps from P-phenylethylamine. The synthetic route involves the formation of a substituted sulfonamide, specifically 4-[2-(4-chlorobenzenesulfonamido)ethyl]benzeneacetic acid . The compound has a molecular weight of 353.82 and is achiral, meaning it has no asymmetric carbon atoms . Industrial production methods for this compound typically involve the use of standard organic synthesis techniques and reagents.
Chemical Reactions Analysis
Daltroban undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can result in the formation of amines or alcohols .
Scientific Research Applications
Daltroban has been extensively studied for its scientific research applications in various fields, including chemistry, biology, medicine, and industry. In chemistry, this compound is used as a model compound to study the mechanisms of thromboxane A2 receptor antagonists . In biology, it has been used to investigate the role of thromboxane A2 in various physiological processes, such as platelet aggregation and vascular smooth muscle contraction . In medicine, this compound has been studied for its potential therapeutic applications in conditions such as myocardial ischemia, thrombosis, and pulmonary arterial hypertension . In industry, this compound is used as a reference compound for the development of new thromboxane A2 receptor antagonists .
Mechanism of Action
Daltroban exerts its effects by acting as a thromboxane A2 receptor antagonist. It binds to the thromboxane A2 receptor and inhibits the binding of thromboxane A2, thereby preventing the activation of downstream signaling pathways . This results in the inhibition of platelet aggregation and vascular smooth muscle contraction, which are key processes in the development of thrombotic events . The molecular targets of this compound include the thromboxane A2 receptor and associated signaling proteins .
Comparison with Similar Compounds
Daltroban is unique among thromboxane A2 receptor antagonists due to its specific binding affinity and partial agonist properties . Similar compounds include Seratrodast and Terutroban, which also act as thromboxane A2 receptor antagonists but have different chemical structures and pharmacological profiles . For example, Seratrodast is a selective thromboxane A2 receptor antagonist used in the treatment of asthma, while Terutroban is used for its antiplatelet and vasodilatory effects .
Properties
IUPAC Name |
2-[4-[2-[(4-chlorophenyl)sulfonylamino]ethyl]phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c17-14-5-7-15(8-6-14)23(21,22)18-10-9-12-1-3-13(4-2-12)11-16(19)20/h1-8,18H,9-11H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IULOBWFWYDMECP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNS(=O)(=O)C2=CC=C(C=C2)Cl)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046501 | |
Record name | Daltroban | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79094-20-5 | |
Record name | Daltroban [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079094205 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Daltroban | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Daltroban | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DALTROBAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S25VDY08ZC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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